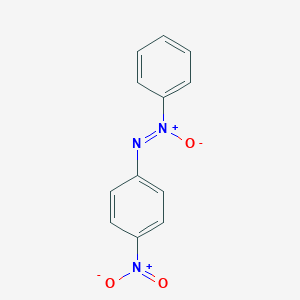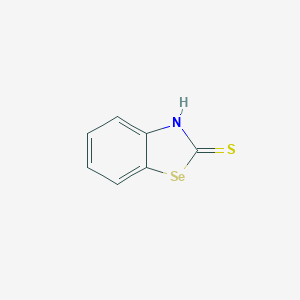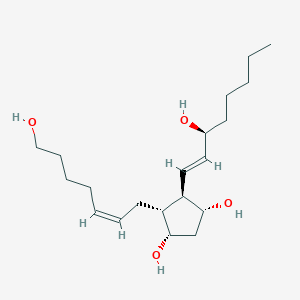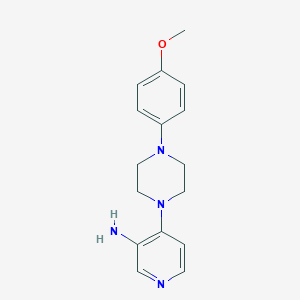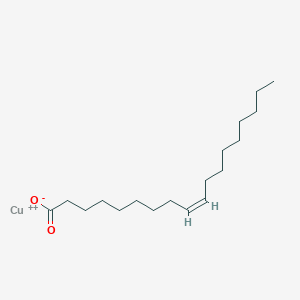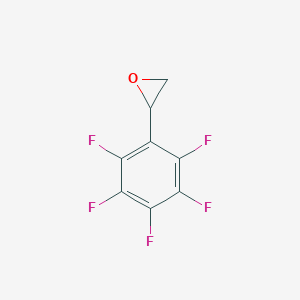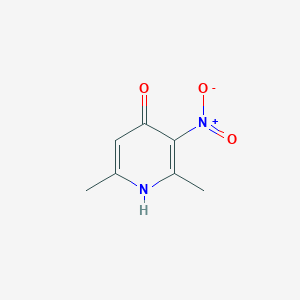
2,6-ジメチル-3-ニトロピリジン-4-オール
概要
説明
2,6-Dimethyl-3-nitropyridin-4-ol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a nitro group at position 3, and a hydroxyl group at position 4
科学的研究の応用
2,6-Dimethyl-3-nitropyridin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
Nitropyridines, a class of compounds to which 2,6-dimethyl-3-nitropyridin-4-ol belongs, are known to interact with various biological targets due to their electron-deficient aromatic ring .
Mode of Action
Nitropyridines, in general, are synthesized through a reaction mechanism that involves the migration of a nitro group from the 1-position to the 3-position by a [1,5] sigmatropic shift . This unique mechanism may influence the interaction of 2,6-Dimethyl-3-nitropyridin-4-ol with its targets.
Pharmacokinetics
The compound’s lipophilicity (Log Po/w) is predicted to be 1.46 (iLOGP), suggesting it may have good bioavailability .
Action Environment
It’s worth noting that the compound is stable under normal storage conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol typically involves the nitration of 2,6-dimethylpyridine. One common method includes the reaction of 2,6-dimethylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and solvent choice to achieve high yields.
Industrial Production Methods
Industrial production methods for 2,6-Dimethyl-3-nitropyridin-4-ol may involve similar nitration processes, scaled up for larger batch production. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and yield in industrial settings .
化学反応の分析
Types of Reactions
2,6-Dimethyl-3-nitropyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the nitro group reduced to an amine.
Substitution: Various substituted pyridines depending on the reagents used
類似化合物との比較
Similar Compounds
3-Nitropyridine: Lacks the methyl groups present in 2,6-Dimethyl-3-nitropyridin-4-ol.
2,4-Dimethyl-3-nitropyridine: Similar structure but with different substitution pattern.
2,6-Dimethyl-4-nitropyridine: Similar but with the nitro group at a different position.
Uniqueness
2,6-Dimethyl-3-nitropyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
2,6-dimethyl-3-nitro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUZTQOCSCVLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338455 | |
| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13603-45-7 | |
| Record name | 2,6-Dimethyl-3-nitro-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13603-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-3-nitropyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

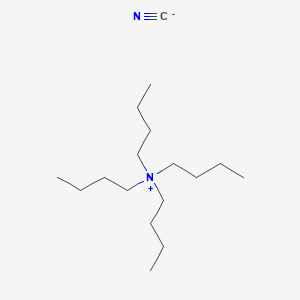

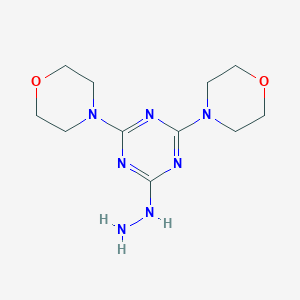
![2-[(4-Methylpyridin-2-yl)carbamoyl]benzoic acid](/img/structure/B79375.png)

